3-Ethynylpyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethynylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-3-4-7-5-6;/h1,6-7H,3-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZHYVQQZFECRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427202-26-3, 1228231-29-5 | |
| Record name | 3-ethynylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ethynylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 3 Ethynylpyrrolidine Hydrochloride and Analogues
General Synthetic Routes to Substituted Pyrrolidines
Cyclization Strategies
Cyclization reactions are a powerful means of generating the pyrrolidine (B122466) skeleton, often establishing key stereocenters in the process. These strategies typically involve the formation of one or two carbon-nitrogen bonds to close the five-membered ring.
One prevalent method is the reductive cyclization of γ-nitroketones, which yields pyrroline (B1223166) N-oxides. These intermediates can then be further transformed, for example, by reaction with organometallic reagents nih.gov. Multicomponent reactions (MCRs) also offer an efficient route, combining three or more reactants in a single step to construct complex pyrrolidine structures, such as spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks ua.es.
Another important class of cyclization involves intramolecular nucleophilic substitution. For instance, derivatives of 4-amino-2-hydroxybutyric acid can be cyclized to form 3-hydroxypyrrolidine google.com. Similarly, precursors containing a suitably positioned leaving group and a primary or secondary amine can undergo intramolecular amination to furnish the pyrrolidine ring. The stereochemistry of the final product is often controlled by the chirality of the acyclic starting material, which can be derived from natural sources like amino acids (e.g., proline, 4-hydroxyproline) or malic acid google.commdpi.com.
| Cyclization Strategy | Typical Precursors | Key Transformation | Reference Example |
|---|---|---|---|
| Reductive Cyclization | γ-Nitroketones | Reduction of nitro group and intramolecular condensation | Formation of pyrroline N-oxides nih.gov |
| Multicomponent Reactions | Amines, Aldehydes, Maleimides | 1,3-Dipolar cycloaddition | Synthesis of spiro-pyrrolidines ua.es |
| Intramolecular Amination | ω-Haloamines, Amino alcohols | Nucleophilic substitution | Synthesis from 4-amino-2-hydroxybutyric acid google.com |
| [3+2] Cycloaddition | Azomethine ylides, Alkenes | Concerted or stepwise cycloaddition | Synthesis of functionalized pyrrolidines nottingham.ac.uk |
Functional Group Interconversions on Pyrrolidine Cores
Once the pyrrolidine ring is formed, its substituents can be modified to introduce desired functionality. These interconversions are crucial for accessing a diverse range of analogues from a common intermediate. Key starting materials for these modifications are often N-protected 3-hydroxypyrrolidines or 4-hydroxyproline (B1632879) derivatives, which are available commercially or through established synthetic routes google.commdpi.com.
A common strategy involves the activation of the hydroxyl group at the C3 position, typically by converting it into a mesylate or tosylate. This transforms the hydroxyl into a good leaving group, facilitating nucleophilic substitution (Sₙ2) reactions. For example, commercially available N-Boc-3-hydroxypyrrolidine can be mesylated and subsequently treated with sodium azide (B81097) to produce N-Boc-3-azidopyrrolidine, demonstrating a complete inversion of stereochemistry at the C3 center rsc.org. This azide can then be reduced to an amine or used in cycloaddition reactions.
Oxidation of the 3-hydroxyl group provides another key intermediate: N-protected 3-pyrrolidinone. This ketone serves as an electrophilic handle for the introduction of various carbon-based nucleophiles.
Targeted Synthesis of 3-Ethynylpyrrolidine (B1473503) Hydrochloride
The synthesis of 3-ethynylpyrrolidine hydrochloride requires a strategic approach that first builds the substituted pyrrolidine core and then introduces the ethynyl (B1212043) moiety, followed by the final salt formation.
Precursor Selection and Preparation
A logical and efficient precursor for the synthesis of 3-ethynylpyrrolidine is an N-protected 3-pyrrolidinone. The nitrogen is typically protected to prevent side reactions and to modulate the reactivity of the molecule. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
N-Boc-3-pyrrolidinone can be prepared by the oxidation of commercially available N-Boc-3-hydroxypyrrolidine. Various oxidation methods, such as those employing Swern or Dess-Martin conditions, can achieve this transformation efficiently.
Alternatively, the pyrrolidine ring itself can be constructed from acyclic precursors. For example, D-malic acid can be converted through a multi-step sequence into N-Boc-3-hydroxypyrrolidine, which is then oxidized to the desired ketone precursor google.com.
| Precursor | Starting Material | Key Synthetic Step(s) | Advantage |
|---|---|---|---|
| N-Boc-3-pyrrolidinone | N-Boc-3-hydroxypyrrolidine | Oxidation (e.g., Swern, Dess-Martin) | Commercially available starting material, high-yielding oxidation. |
| N-Boc-3-pyrrolidinone | D-Malic acid | Multi-step synthesis involving cyclization and oxidation. | Access to specific enantiomers from the chiral pool. google.com |
| N-Boc-3-pyrrolidinone | trans-4-Hydroxy-L-proline | Decarboxylation, protection, oxidation. | Utilizes an inexpensive, naturally occurring amino acid. mdpi.com |
Introduction of the Ethynyl Moiety
The introduction of the ethynyl group at the C3 position is the key transformation in this synthesis. The most direct method involves the nucleophilic addition of an acetylide to the carbonyl group of N-Boc-3-pyrrolidinone.
A common reagent for this purpose is ethynylmagnesium bromide, a Grignard reagent. The reaction involves the addition of the ethynyl nucleophile to the ketone, which, after an aqueous workup, yields N-Boc-3-ethynyl-3-hydroxypyrrolidine. This type of reaction is well-precedented for the addition of ethynylmagnesium bromide to electrophilic centers on related heterocyclic systems, such as aziridines and pyrroline N-oxides nih.govnih.govresearchgate.net.
The resulting tertiary propargyl alcohol can then be dehydrated to form the desired alkyne, N-Boc-3-ethynylpyrrolidine. This elimination reaction can often be promoted under acidic or basic conditions, or through the formation of an intermediate such as a tosylate or by using reagents like Martin's sulfurane.
An alternative, though less direct approach, could involve a Sonogashira coupling. This would require a precursor such as N-Boc-3-halopyrrolidine or N-Boc-3-triflyloxypyrrolidine, which would be coupled with a protected acetylene, like trimethylsilylacetylene, in the presence of a palladium and copper catalyst.
Hydrochloride Salt Formation
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by removing the Boc protecting group under acidic conditions using hydrochloric acid.
The N-Boc-3-ethynylpyrrolidine intermediate is dissolved in a suitable organic solvent, such as diethyl ether, methanol, or 1,4-dioxane. A solution of hydrogen chloride (either as a gas or dissolved in an appropriate solvent) is then added. The basic nitrogen of the pyrrolidine ring is protonated, leading to the precipitation of this compound as a crystalline solid. This process not only serves to deprotect the nitrogen but also converts the amine into its more stable and often crystalline salt form, which facilitates purification and handling. The formation of hydrochloride salts from Boc-protected amines is a standard and high-yielding procedure in organic synthesis.
Enantioselective Synthesis of Chiral 3-Ethynylpyrrolidine Derivatives
The creation of chiral centers with high fidelity is a cornerstone of modern organic synthesis. For 3-ethynylpyrrolidine derivatives, several strategies have been employed to control the stereochemistry at the C3 position and other potential stereocenters within the pyrrolidine ring.
Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Palladium-catalyzed asymmetric [3+2] cycloaddition reactions are a powerful tool for constructing the pyrrolidine ring with high stereocontrol. organic-chemistry.orgnih.gov In this approach, a trimethylenemethane (TMM) precursor reacts with an imine in the presence of a palladium catalyst coordinated to a chiral ligand. organic-chemistry.orgnih.gov The choice of ligand is critical for inducing enantioselectivity. Novel phosphoramidite (B1245037) ligands have been shown to be particularly effective, leading to excellent yields and high enantiomeric excess (ee) for a variety of pyrrolidine products. nih.gov
The catalytic cycle is believed to involve the formation of a zwitterionic Pd-TMM intermediate. nih.gov This intermediate adds to the imine, followed by the collapse of the resulting intermediate via nucleophilic attack of the nitrogen onto the π-allylpalladium species to form the pyrrolidine ring. nih.gov
| Catalyst System | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Pd(dba)₂ / Phosphoramidite Ligand | Trimethylenemethane (TMM) & N-Aryl Imines | 2-Aryl-4-methylenepyrrolidines | High | Excellent | nih.gov |
| Chiral Phosphoric Acid | 3-Arylindoles & Propargylic Alcohols | Axially Chiral Aryl-pyrroloindoles | Up to 98% | Up to 99% | nih.gov |
| Copper(I) Salts | α-Diazo Ester, Imine, Alkenes/Alkynes | Substituted Pyrrolidines | High | Good to Excellent Diastereoselectivity | researchgate.net |
Organocatalysis has also emerged as a powerful strategy. Chiral phosphoric acids, for instance, can catalyze the dynamic kinetic resolution of 3-arylindoles in [2+3] cyclizations with propargylic alcohols, affording aryl-pyrroloindoles with simultaneous control of both axial and central chirality. nih.gov This method has been successful in constructing not only naphthyl-pyrroloindoles but also phenyl-pyrroloindole scaffolds with high atroposelectivity. nih.gov
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org
Evans' oxazolidinone auxiliaries are widely used for this purpose. rsc.org For example, an oxazolidinone can be acylated, and the resulting N-acyl imide can undergo diastereoselective reactions, such as alkylations or aldol (B89426) additions. researchgate.net The chiral auxiliary creates a sterically biased environment, forcing the incoming reagent to attack from a specific face of the enolate. In the context of pyrrolidine synthesis, a substrate bearing a chiral auxiliary can be cyclized, establishing the stereochemistry of the pyrrolidine ring. The auxiliary is then cleaved to yield the enantiomerically enriched product. wikipedia.org
Another notable example is the use of camphorsultam, which has been shown to be superior to oxazolidinones in certain asymmetric induction scenarios, such as in the synthesis of the core oxazoline (B21484) ring of manzacidin B. wikipedia.org Pseudoephedrine is another versatile chiral auxiliary that can be converted into an amide, and subsequent deprotonation and reaction of the corresponding enolate can proceed with high diastereoselectivity. wikipedia.org
| Chiral Auxiliary | Reaction Type | Key Feature | Reference |
| Oxazolidinones (Evans) | Alkylation, Aldol, Diels-Alder | Reliable and versatile, used in early-phase drug development. wikipedia.orgrsc.org | rsc.orgresearchgate.net |
| Camphorsultam (Oppolzer) | Michael Addition, Cycloadditions | Can offer superior asymmetric induction compared to oxazolidinones in specific cases. | wikipedia.org |
| Pseudoephedrine | Alkylation | Product configuration is directed by the auxiliary's methyl group. | wikipedia.org |
| 8-phenylmenthol | Asymmetric Synthesis | One of the first chiral auxiliaries introduced. | wikipedia.org |
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govnih.gov For the synthesis of chiral pyrrolidines, engineered enzymes have shown significant promise.
A notable development is the use of an engineered cytochrome P411 enzyme to catalyze the intramolecular C(sp³)–H amination of organic azides. nih.gov Through directed evolution, a variant, P411-PYS-5149, was developed that can facilitate the insertion of an alkyl nitrene into C–H bonds to construct pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. nih.gov This "new-to-nature" biocatalysis provides a direct and atom-economical route to chiral N-heterocycles, bypassing the need for pre-installed functional groups often required in other synthetic approaches. nih.gov
| Enzyme | Reaction Type | Substrate | Product | Key Advantage | Reference |
| Engineered Cytochrome P411 | Intramolecular C(sp³)–H Amination | Organic Azides | Chiral Pyrrolidines | High enantioselectivity and catalytic efficiency via a "new-to-nature" reaction. | nih.gov |
| Imine Reductases (IREDs) | Asymmetric Reductive Amination | Cyclic Imines | Chiral 2-Aryl-Substituted Pyrrolidines | Stereocomplementary synthesis of pharmaceutically relevant building blocks. | researchgate.net |
| Lipases (e.g., Amano Lipase P) | Kinetic Resolution (Acetylation) | Racemic 3-Hydroxypyrrolidine | (R)-acetylated product and (S)-starting material | Excellent enantioselectivity for both product and remaining substrate. whiterose.ac.uk | whiterose.ac.uk |
Resolution is a common technique used to separate a racemic mixture into its constituent enantiomers. Kinetic resolution involves the differential reaction of enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other.
Enzymatic kinetic resolution is a widely used method. whiterose.ac.uk For instance, lipases have been successfully employed in the kinetic resolution of racemic 3-hydroxypyrrolidines through enantioselective acetylation. whiterose.ac.uk This approach can yield both the acetylated product and the unreacted starting material with high enantiomeric purity. whiterose.ac.uk However, a limitation of enzymatic methods can be their narrow substrate scope. whiterose.ac.uk
Chemical kinetic resolution offers another avenue. The "Clip-Cycle" synthesis, which involves an alkene metathesis followed by a chiral phosphoric acid-catalyzed aza-Michael reaction, has been used for the kinetic resolution of racemic 2- and 3-substituted cyclization precursors, achieving high enantiomeric excess. whiterose.ac.uk Additionally, chiral oxazaborolidine catalysts have been effectively used for the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones. nih.gov
For analytical and preparative scale separation, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique. mdpi.commdpi.com By using a chiral stationary phase, the enantiomers of a racemic compound can be separated based on their differential interactions with the chiral support. mdpi.com
| Technique | Method | Substrate Example | Outcome | Reference |
| Enzymatic Kinetic Resolution | Lipase-catalyzed acetylation | Racemic 3-hydroxypyrrolidine | Separation into enantiomerically enriched alcohol and acetate. whiterose.ac.uk | whiterose.ac.uk |
| Chemical Kinetic Resolution | Chiral phosphoric acid catalysis | Racemic 'Clip-Cycle' substrates | Enantioenriched chiral pyrrolidines with up to 90% ee. | whiterose.ac.uk |
| Chemical Kinetic Resolution | Chiral oxazaborolidine catalysis | Racemic C-3 substituted pyrrolidine-2,5-diones | Enantiomerically enriched starting material and product. | nih.gov |
| Chiral HPLC | Chromatographic Separation | Racemic nitropropranolol | Isolation of pure enantiomers. | mdpi.com |
Advanced Synthetic Strategies
Beyond the fundamental enantioselective methods, more complex and efficient strategies are continually being developed to streamline the synthesis of complex pyrrolidine structures.
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.govua.es MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. ua.esnih.gov
One-pot diastereoselective syntheses of highly substituted pyrrolidines have been achieved through TiCl₄-catalyzed multicomponent coupling reactions. nih.gov These reactions can construct up to three contiguous asymmetric centers in a single step. nih.gov Another prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ from an aldehyde and an amino acid. This ylide then reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring. tandfonline.com Copper(I) salts can also catalyze a three-component assembly between an alpha-diazo ester, an imine, and an alkene or alkyne to yield substituted pyrrolidines with high diastereoselectivity. researchgate.net
| Reaction Name | Components | Catalyst/Reagent | Key Feature | Reference |
| TiCl₄-Catalyzed Coupling | Optically Active Phenyldihydrofuran, N-Tosyl Imino Ester, Silane Reagent | TiCl₄ | Constructs up to three contiguous asymmetric centers in one pot. nih.gov | nih.gov |
| 1,3-Dipolar Cycloaddition | Aldehyde, Amino Acid Ester, Chalcone | I₂ / K₂CO₃ | One-pot synthesis of pyrrolidine-2-carboxylates. | tandfonline.com |
| Copper-Catalyzed Assembly | α-Diazo Ester, Imine, Alkene/Alkyne | Copper(I) Salts | Forms substituted pyrrolidines with excellent diastereoselectivity. | researchgate.net |
| 1,3-Dipolar Cycloaddition | Primary Amine, Maleimide (2 equiv.), Aldehyde | Toluene (solvent) | Synthesis of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons. ua.es | ua.es |
Tandem and Cascade Reactions
A notable example, while targeting the 2-ethynylpyrrolidine (B1368335) regioisomer, demonstrates the power of a tandem approach. A one-pot procedure has been developed for the synthesis of tert-Butyl (R)-2-ethynylpyrrolidine-1-carboxylate from an N-protected proline ester. This reaction combines a DIBAL-H reduction of the ester to an aldehyde with a subsequent in-situ Ohira-Bestmann reaction to install the alkyne functionality. orgsyn.orgorgsyn.org This tandem sequence avoids the isolation of the often-unstable intermediate aldehyde.
Table 1: One-Pot Tandem Synthesis of a Protected 2-Ethynylpyrrolidine Analogue orgsyn.orgorgsyn.org
| Starting Material | Key Reagents | Product | Yield |
|---|---|---|---|
| N-Boc-D-proline methyl ester | 1. DIBAL-H2. K₂CO₃, Dimethyl (1-diazo-2-oxopropyl)phosphonate | tert-Butyl (R)-2-ethynylpyrrolidine-1-carboxylate | 73% |
Cascade reactions have also been effectively employed to synthesize related structures. For instance, a visible-light-induced radical cascade reaction has been developed for the direct alkynylation of tryptamines to afford C3-alkynyl pyrroloindolines. rsc.org This method highlights how modern synthetic strategies can be used to install an alkyne at the C3 position of a pyrrolidine-fused system under mild, photochemically-driven conditions.
Furthermore, multi-component assembly reactions are powerful tools for building the pyrrolidine core with high atom economy. Copper(I) salts can catalyze a three-component reaction between an α-diazo ester, an imine, and an alkene or alkyne to form substituted pyrrolidines. scispace.com The reaction proceeds through a transient azomethine ylide, which undergoes a [3+2] dipolar cycloaddition with the dipolarophile. acs.orgresearchgate.netunife.it Such strategies allow for the rapid construction of the pyrrolidine ring and the introduction of multiple substituents in a single, convergent step.
Photochemical and Electrochemical Synthesis
Harnessing light or electricity to drive chemical reactions provides unique, sustainable, and often milder alternatives to traditional thermal methods for synthesizing heterocyclic compounds.
Photochemical Synthesis Photochemistry enables transformations that are often difficult to achieve by other means. A photo-promoted ring contraction of pyridines using a silylborane reagent has been shown to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This method transforms abundant pyridine (B92270) feedstocks into valuable, highly functionalized pyrrolidine building blocks. Another advanced approach involves the intramolecular photochemical [2+2]-cycloaddition of acrylic acid derivatives in a continuous flow reactor to synthesize 2,4-methanopyrrolidines, which are constrained analogues of pyrrolidine. researchgate.net The use of flow chemistry allows for precise control over irradiation time and improves the safety and scalability of the photochemical process. Additionally, the broader application of photochemistry in pharmaceutical synthesis is exemplified by methods using blue light to activate a catalyst for the one-step synthesis of primary amines, a key functional group in over half of all pharmaceuticals. bath.ac.uk
Electrochemical Synthesis Electrosynthesis offers a reagent-free method for oxidation and reduction, relying on electricity as a "green" reagent. This approach can be used to generate reactive intermediates under exceptionally mild conditions. For pyrrolidine synthesis, electrochemical methods have been developed that mimic the Hofmann–Löffler–Freytag (HLF) reaction. In this process, N-centered radicals are generated electrochemically from protected amines at an anode. chemistryviews.org These radicals then undergo an intramolecular hydrogen atom transfer followed by cyclization to form the pyrrolidine ring, avoiding the use of harsh chemical oxidants. chemistryviews.org
Another innovative electrochemical method enables the synthesis of pyrrolidines from amino alcohol substrates. rsc.orgrsc.org This process involves the anodic oxidation of the substrate and triphenylphosphine (B44618) to generate an alkoxyphosphonium intermediate, which then undergoes an intramolecular cyclization. This strategy serves as a green alternative to classic reactions like the Mitsunobu reaction, which relies on hazardous azo-reagents. rsc.orgrsc.org The scope of this electrochemical cyclization is broad, tolerating functional groups like alkenes, alkynes, and ethers. rsc.org The potential for electrochemical cascade processes further expands the utility of this technique for building complex heterocyclic systems. rsc.org
Green Chemistry Principles in this compound Synthesis
The production of active pharmaceutical ingredients (APIs) is often associated with significant waste generation, with estimates suggesting that for every kilogram of drug produced, around 100 kg of waste is generated. bath.ac.ukcopadata.com The application of green chemistry principles is crucial for developing more sustainable and environmentally benign synthetic routes to valuable compounds like this compound. researchgate.netchemijournal.com
Atom Economy Maximization
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful than those that generate stoichiometric byproducts, like many substitution or elimination reactions.
Solvent Selection and Minimization
Solvents account for a large portion of the waste generated in pharmaceutical processes. emergingpub.com Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the minimization of solvent use or the replacement of hazardous solvents with more environmentally benign alternatives.
Ideal green solvents include water, supercritical fluids, and certain ionic liquids. researchgate.net For the synthesis of heterocyclic compounds, solvent-free reactions, often facilitated by microwave irradiation or grinding, represent an excellent strategy for waste reduction. rasayanjournal.co.innih.gov When solvents are necessary, selection guides can help chemists choose options with lower environmental and safety impacts. For instance, replacing chlorinated solvents like dichloromethane (B109758) or ethers like tetrahydrofuran (B95107) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether can significantly reduce the environmental footprint of a synthesis.
Catalyst Development for Sustainable Synthesis
A fundamental principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts increase reaction rates and can enable new, more efficient pathways, all while being used in small quantities and often being recyclable. The development of sustainable catalysts focuses on using earth-abundant, non-toxic metals and on designing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. nih.gov
For the synthesis of N-heterocycles like 3-ethynylpyrrolidine, the formation of C-N bonds is a critical step. Research into sustainable catalysts has led to the development of systems based on earth-abundant metals like nickel, copper, and iron for hydroamination and other C-N bond-forming reactions. nih.govrsc.org Furthermore, biocatalysis, which uses enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach that operates under mild conditions, often in aqueous media. The use of catalytic hydrogen transfer reactions, which use simple alcohols as alkylating agents and produce only water or hydrogen as byproducts, is another highly atom-economical and sustainable strategy.
Iii. Reactivity and Chemical Transformations of 3 Ethynylpyrrolidine Hydrochloride
Reactivity of the Ethynyl (B1212043) Group
The carbon-carbon triple bond of the ethynyl group is a hub of high electron density, making it susceptible to a variety of addition and coupling reactions. This functionality is key to many of the applications of 3-ethynylpyrrolidine (B1473503).
The terminal alkyne of 3-ethynylpyrrolidine is an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. organic-chemistry.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnd.edu This reaction is known for its high efficiency, specificity, and biocompatibility. nd.edu
The reaction involves the fusion of the terminal alkyne of 3-ethynylpyrrolidine with an organic azide (B81097) in the presence of a copper(I) catalyst. organic-chemistry.orgnih.gov The resulting triazole ring serves as a rigid and stable linker, connecting the pyrrolidine (B122466) moiety to another molecule of interest. This strategy has been widely employed in various fields, from drug discovery to materials science. nd.edursc.org The formation of these triazole-linked conjugates is a powerful method for creating complex molecular architectures and has been used to develop multivalent systems that can enhance interactions with biological targets. nih.gov
Table 1: Examples of Catalysts Used in Azide-Alkyne Cycloaddition Reactions
| Catalyst System | Description | Reference |
|---|---|---|
| Copper(I) salts (e.g., CuI) | The most common and widely used catalyst for CuAAC reactions. | organic-chemistry.org |
| Copper(II) salts with a reducing agent | In situ generation of the active Cu(I) species from more stable Cu(II) salts. | organic-chemistry.org |
| Ruthenium catalysts | Allows for the synthesis of the 1,5-disubstituted triazole regioisomer. | organic-chemistry.org |
The ethynyl group of 3-ethynylpyrrolidine can undergo a wide array of transformations catalyzed by transition metals. nih.gov These reactions provide efficient pathways to construct complex organic structures by forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Metal-catalyzed functionalization of alkynes is a cornerstone of modern organic synthesis. nih.govscispace.com
Common metal-catalyzed reactions involving terminal alkynes include:
Sonogashira Coupling: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is fundamental for the formation of carbon-carbon bonds. nih.gov
Hydroarylation: The addition of an aryl group across the triple bond, often catalyzed by rhodium or manganese, to produce stereochemically defined olefins. scispace.com
Alkoxycarbonylation: The addition of an alcohol and carbon monoxide across the alkyne, catalyzed by palladium, to form β-alkoxyacrylates, which are of interest for their biological activity. nih.gov
Oxidative Amidation: A copper-catalyzed reaction that directly couples a terminal alkyne with an amine, using an oxidant like dioxygen, to form ynamides. nih.gov
These metal-catalyzed transformations significantly broaden the synthetic utility of 3-ethynylpyrrolidine, enabling its incorporation into a diverse range of molecular frameworks. mdpi.comresearchgate.net
The ethynyl group can also undergo addition reactions with water (hydration) and amines (hydroamination) to yield carbonyl compounds and enamines or imines, respectively. These reactions are often catalyzed by acids or transition metals.
Hydration of the terminal alkyne, typically under acidic conditions or with mercury, gold, or other metal catalysts, follows Markovnikov's rule to initially form an enol, which then tautomerizes to the more stable methyl ketone.
Hydroamination , the addition of an N-H bond across the alkyne, can be catalyzed by various metals and can proceed with different regioselectivities depending on the catalyst and reaction conditions. This reaction provides a direct route to nitrogen-containing compounds from alkynes.
Reactivity of the Pyrrolidine Nitrogen
The nitrogen atom in the pyrrolidine ring is a secondary amine, which imparts nucleophilic and basic properties to the molecule. This allows for a range of reactions at the nitrogen center.
The secondary amine of the pyrrolidine ring can participate in various condensation and addition reactions. For instance, it can react with aldehydes and ketones to form enamines. It can also undergo conjugate addition to α,β-unsaturated carbonyl compounds in a Michael-type reaction.
The nucleophilic nitrogen of the pyrrolidine ring readily undergoes N-alkylation , which is a fundamental process in organic synthesis for creating more substituted amines. nih.gov This reaction involves the displacement of a leaving group from an alkyl halide or a similar electrophile by the amine. msu.edu The reaction proceeds via an SN2 mechanism. msu.edu Once the initial alkylation occurs, the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. msu.edu
N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This reaction is typically robust and high-yielding. The resulting amide has significantly different electronic properties compared to the starting amine, being less basic and nucleophilic due to the electron-withdrawing nature of the carbonyl group.
Table 2: Common Reactions at the Pyrrolidine Nitrogen
| Reaction Type | Reagent Class | Product Class |
|---|---|---|
| N-Alkylation | Alkyl halides, Sulfonates | Tertiary Amine |
| N-Acylation | Acid chlorides, Anhydrides | Amide |
| Condensation | Aldehydes, Ketones | Enamine |
| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl Compound |
The dual reactivity of 3-ethynylpyrrolidine hydrochloride, combining the versatility of a terminal alkyne with the nucleophilicity of a secondary amine, makes it a highly valuable and adaptable scaffold for the synthesis of complex molecules with applications in various areas of chemical science.
Strategic Derivatization for Downstream Synthesis
This compound serves as a versatile building block in medicinal chemistry and materials science due to its bifunctional nature. The pyrrolidine ring, containing a secondary amine, and the terminal alkyne (ethynyl group) offer two distinct points for chemical modification. Strategic derivatization of this compound allows for the systematic exploration of chemical space, leading to the generation of diverse molecular architectures with a wide range of biological activities and material properties. The hydrochloride salt form ensures stability and ease of handling, while the free base, typically generated in situ, is the reactive species in most chemical transformations.
The introduction of additional functional groups to the 3-ethynylpyrrolidine scaffold can be achieved by targeting either the pyrrolidine nitrogen or the terminal alkyne. These modifications are crucial for modulating the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, as well as for introducing new pharmacophoric elements or points for further conjugation.
The secondary amine of the pyrrolidine ring is readily functionalized through standard N-acylation, N-alkylation, N-arylation, and reductive amination reactions. Prior to these modifications, the amine is typically protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate, to allow for selective reactions at the ethynyl group. Subsequent deprotection of the amine allows for its derivatization.
The terminal alkyne is a particularly valuable handle for introducing a wide array of functional groups through well-established and highly efficient reactions. The most prominent of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and the palladium-catalyzed Sonogashira coupling. organic-chemistry.orgsigmaaldrich.com
The CuAAC reaction provides a straightforward method for the synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting the terminal alkyne with a diverse range of organic azides. mdpi.comresearchgate.netnih.gov This reaction is known for its high yields, mild reaction conditions, and exceptional functional group tolerance. organic-chemistry.orgnih.gov The resulting triazole ring is not merely a linker but can act as a stable, aromatic, and polar pharmacophore that can engage in hydrogen bonding and dipole-dipole interactions with biological targets. nih.govnih.gov
The Sonogashira coupling enables the formation of a new carbon-carbon bond by coupling the terminal alkyne with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, significantly expanding the structural diversity of the derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org
Below is a table summarizing common reactions for introducing functional groups onto the N-protected 3-ethynylpyrrolidine scaffold.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| CuAAC (Click Chemistry) | Organic Azide (R-N₃), Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate), Solvent (e.g., t-BuOH/H₂O) | 1,2,3-Triazole |
| Sonogashira Coupling | Aryl/Vinyl Halide (R-X), Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) catalyst (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF/DMF) | Arylalkyne/Enyne |
| Mannich Reaction | Formaldehyde, Secondary Amine (R₂NH), Cu(I) or Cu(II) catalyst | Aminomethylalkyne |
| Hydroamination | Amine (R-NH₂), Gold or other transition metal catalyst | Enamine/Imine |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |
Beyond simple functionalization, this compound is a key starting material for the synthesis of more complex, rigid, and diverse molecular scaffolds. These strategies often involve intramolecular reactions or multicomponent reactions that build upon the inherent reactivity of both the pyrrolidine and ethynyl moieties.
One powerful strategy is the use of intramolecular cycloaddition reactions. For instance, by introducing an azide-containing substituent on the pyrrolidine nitrogen, an intramolecular [3+2] cycloaddition with the ethynyl group can lead to the formation of fused bicyclic systems containing a triazole ring. mdpi.com Similarly, other intramolecular cyclizations can be designed to construct novel polycyclic frameworks.
The diastereoselective synthesis of highly substituted pyrrolidines can be achieved through multicomponent reactions. nih.govnih.gov While not starting directly from 3-ethynylpyrrolidine, these methods highlight the importance of the pyrrolidine scaffold and can be adapted to incorporate an ethynyl-containing component, leading to complex structures with multiple stereocenters in a single step. nih.govnih.gov
Furthermore, the pyrrolidine ring can serve as a core for the construction of spirocyclic systems. nih.gov By generating an azomethine ylide from the pyrrolidine nitrogen and reacting it with a suitable dipolarophile, spirocyclic pyrrolidines can be synthesized, which are of significant interest in drug discovery due to their three-dimensional nature. nih.gov
The following table outlines several strategies for scaffold diversification starting from or incorporating the 3-ethynylpyrrolidine motif.
| Diversification Strategy | Description | Resulting Scaffold |
| Intramolecular Cycloadditions | Reaction between two functional groups within the same molecule, such as an azide on the nitrogen and the ethynyl group. | Fused bicyclic systems (e.g., pyrrolo-triazoles). mdpi.com |
| [3+2] Cycloaddition | Reaction of an in-situ generated azomethine ylide from the pyrrolidine with an alkene to form a new pyrrolidine ring. | Spirocyclic or fused pyrrolidine derivatives. mdpi.com |
| Pauson-Khand Reaction | A [2+2+1] cycloaddition of the alkyne, an alkene, and carbon monoxide, catalyzed by a cobalt complex, to form a cyclopentenone. | Fused cyclopentenone-pyrrolidine systems. |
| Enyne Metathesis | Reaction of the ethynyl group with an alkene in the presence of a ruthenium catalyst to form a diene, which can then undergo further cyclizations. | Bridged or fused ring systems. |
The successful synthesis of complex molecules derived from this compound heavily relies on the strategic use of protecting groups. Orthogonal protecting groups are essential as they allow for the selective deprotection of one functional group in the presence of another, enabling sequential chemical transformations at different sites of the molecule. numberanalytics.comorganic-chemistry.orgnih.govresearchgate.net
In the case of 3-ethynylpyrrolidine, the two key functional groups requiring protection are the secondary amine of the pyrrolidine ring and the terminal proton of the ethynyl group. The secondary amine is most commonly protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable to a wide range of reaction conditions, including those used for Sonogashira couplings and click chemistry, but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA, or HCl in an organic solvent). nih.govrsc.org
The terminal alkyne can be protected to prevent its participation in undesired reactions, particularly when modifications are intended for the pyrrolidine nitrogen or other parts of the molecule. A common protecting group for terminal alkynes is a trialkylsilyl group, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). These silyl (B83357) groups can be installed by treating the alkyne with the corresponding silyl halide in the presence of a base. The silyl group can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions, without affecting the N-Boc group. wikipedia.org
This orthogonal protection scheme, typically employing an N-Boc group and a silyl group on the alkyne, provides a robust strategy for the stepwise functionalization of 3-ethynylpyrrolidine. For example, one can first perform a Sonogashira coupling on the N-Boc-3-ethynylpyrrolidine, then deprotect the nitrogen and perform a subsequent N-alkylation, and finally deprotect the alkyne if the terminal alkyne is needed for further reactions.
The table below details a common orthogonal protecting group strategy for 3-ethynylpyrrolidine.
| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions | Orthogonality |
| Pyrrolidine Amine | tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., Et₃N) | Strong Acid (e.g., TFA, HCl) nih.govrsc.org | Stable to fluoride-mediated desilylation. |
| Terminal Alkyne | Triisopropylsilyl (TIPS) | TIPS-Cl, Base (e.g., Imidazole) | Fluoride source (e.g., TBAF) | Stable to acidic deprotection of Boc group. |
| Pyrrolidine Amine | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl), Base | H₂, Pd/C (Hydrogenolysis) | Orthogonal to both Boc and silyl groups. |
| Terminal Alkyne | Trimethylsilyl (TMS) | TMS-Cl, Base (e.g., n-BuLi) | Mild base (e.g., K₂CO₃ in MeOH) or fluoride source wikipedia.org | Stable to acidic deprotection of Boc group. |
V. Computational and Theoretical Studies
Molecular Modeling of 3-Ethynylpyrrolidine (B1473503) Hydrochloride
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These models are fundamental to exploring the conformational possibilities and electronic characteristics of 3-Ethynylpyrrolidine hydrochloride.
The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations to relieve ring strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of a plane defined by the other three. The presence of the ethynyl (B1212043) group at the C3 position and the protonated amine introduce further conformational complexity.
Conformational analysis of this compound involves systematically identifying all possible low-energy structures and mapping the potential energy surface. The relative energies of these conformers determine their population distribution at a given temperature, which is crucial for understanding the molecule's average structure and reactivity. High-level quantum mechanical calculations are employed to determine the precise geometries and relative stabilities of these conformers. The ethynyl group can exist in either a pseudo-axial or pseudo-equatorial position relative to the mean plane of the ring, leading to distinct conformers with different steric and electronic properties.
Below is an illustrative table of the relative energies for the principal conformers of the 3-ethynylpyrrolidinium cation, as would be determined by computational analysis.
Table 1: Illustrative Relative Energies of 3-Ethynylpyrrolidinium Cation Conformers
| Conformer | Ring Pucker | Ethynyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope (C4-endo) | Pseudo-equatorial | 0.00 |
| 2 | Twist (C3-exo, C4-endo) | Pseudo-equatorial | 0.85 |
| 3 | Envelope (C3-exo) | Pseudo-axial | 2.10 |
| 4 | Twist (C4-endo, C5-exo) | Pseudo-axial | 2.55 |
Note: The data presented in this table is illustrative and represents typical energy differences found in substituted pyrrolidine systems. The global minimum is set to 0.00 kcal/mol for reference.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. DFT studies can provide optimized molecular geometries, vibrational frequencies, and a host of electronic properties with a favorable balance of accuracy and computational cost.
For this compound, DFT calculations are used to model the protonated pyrrolidinium (B1226570) cation and its interaction with the chloride counter-ion. These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Table 2: Illustrative DFT-Calculated Properties for 3-Ethynylpyrrolidinium Cation
| Property | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | -0.2 eV | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 12.5 D | Reflects the charge separation in the ion pair. |
| N-H+ Bond Length | 1.03 Å | Typical for a protonated secondary amine. |
| C≡C Bond Length | 1.21 Å | Characteristic of a terminal alkyne. |
Note: The data is illustrative, calculated at a representative level of theory (e.g., B3LYP/6-311+G(d,p)) in a simulated aqueous environment.
Theoretical calculations are a powerful asset for mapping out potential reaction pathways and understanding reaction mechanisms. For this compound, computational studies can model reactions involving the ethynyl group, such as cycloadditions, or nucleophilic additions.
By calculating the potential energy surface (PES) for a proposed reaction, chemists can identify the structures of transition states and intermediates. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative prediction of the reaction rate. This allows for the comparison of competing reaction pathways to predict the major product under given conditions. beilstein-journals.orgbeilstein-journals.org For instance, the mechanism of a Sonogashira coupling involving the terminal alkyne could be computationally modeled to optimize reaction conditions.
Table 3: Illustrative Activation Energies for a Hypothetical Reaction Pathway
| Reaction Step | Description | Activation Energy (ΔG‡, kcal/mol) |
| Step 1 | Oxidative Addition | 15.2 |
| Step 2 | Deprotonation of Alkyne | 5.1 |
| Step 3 | Transmetalation | 8.9 |
| Step 4 | Reductive Elimination | 12.5 |
Note: The data is hypothetical for a representative palladium-catalyzed cross-coupling reaction and serves to illustrate how computational chemistry can dissect a reaction mechanism.
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying static structures and individual reaction steps, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motions and interactions over time.
MD simulations are particularly well-suited for studying how this compound behaves in a solvent, such as water. A simulation box is constructed containing one or more molecules of the solute surrounded by a large number of solvent molecules. The simulation tracks the trajectory of every atom, revealing information about the solvation structure, dynamics, and the conformational preferences of the molecule in solution.
One key output of MD simulations is the radial distribution function, g(r), which describes the probability of finding one atom at a certain distance from another. For this compound in water, calculating the g(r) between the protonated nitrogen and water oxygen atoms reveals the structure of the hydration shell around the charged ammonium (B1175870) group. Similarly, the g(r) for the chloride ion and water hydrogens provides a picture of its solvation.
Table 4: Illustrative Radial Distribution Function (g(r)) Data from an MD Simulation in Water
| Atom Pair | First Peak Position (Å) | First Peak Height | Interpretation |
| N-H+···O(water) | 2.7 | 3.5 | Strong hydrogen bonding to the pyrrolidinium cation. |
| Cl-···H(water) | 2.2 | 2.8 | Defines the primary solvation shell around the chloride anion. |
| C(ethynyl)-H···O(water) | 3.1 | 1.4 | Weak hydrogen bonding from the terminal alkyne proton. |
Note: The data is illustrative of typical results from an MD simulation of an ionic species in aqueous solution.
MD simulations allow for a detailed exploration of the specific intermolecular forces between this compound and the surrounding solvent molecules. The primary interactions in an aqueous solution are the strong ion-dipole forces and hydrogen bonds between the protonated amine, the chloride ion, and water molecules.
By analyzing the simulation trajectory, one can calculate the average number of hydrogen bonds formed by the solute, their lifetimes, and the interaction energies between the solute and the solvent. Comparing simulations in different solvents (e.g., water, methanol, DMSO) can reveal how the solvent environment influences the compound's conformation and the accessibility of its reactive sites. This information is critical for understanding solubility and for selecting appropriate solvents for chemical reactions.
Table 5: Illustrative Solute-Solvent Interaction Energies and Hydrogen Bond Lifetimes
| Solvent | Average Interaction Energy (kcal/mol) | Average N-H+···Solvent H-Bond Lifetime (ps) |
| Water | -125.5 | 2.5 |
| Methanol | -105.2 | 1.8 |
| DMSO | -98.7 | 4.1 |
Note: The data is illustrative and represents typical trends observed in MD simulations. Negative interaction energies indicate favorable solvation.
Vi. Advanced Analytical Methodologies in Research on 3 Ethynylpyrrolidine Hydrochloride
Spectroscopic Characterization Techniques
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For 3-Ethynylpyrrolidine (B1473503) hydrochloride, these techniques are essential for confirming the presence of its key structural features: the terminal alkyne and the secondary amine within the pyrrolidine (B122466) ring, which exists as an ammonium (B1175870) chloride salt.
The IR spectrum of 3-Ethynylpyrrolidine hydrochloride is expected to show characteristic absorption bands. The most distinct of these is the sharp, weak absorption band corresponding to the C≡C stretching vibration, which typically appears in the 2100-2140 cm⁻¹ region. libretexts.org The terminal alkyne C-H bond gives rise to a strong, sharp stretching band around 3300 cm⁻¹. libretexts.org As a hydrochloride salt, the secondary amine is protonated, forming a secondary ammonium ion (-NH₂⁺-). This group exhibits broad and complex absorption bands from N-H stretching in the 2400-3200 cm⁻¹ region. C-H stretching vibrations from the CH₂ groups of the pyrrolidine ring are expected in the 2850-2960 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the polar N-H and C-O bonds give strong IR signals, the non-polar C≡C triple bond in the ethynyl (B1212043) group results in a strong and sharp signal in the Raman spectrum, typically observed between 2100 and 2140 cm⁻¹. nih.gov This makes Raman spectroscopy particularly useful for confirming the alkyne moiety. The symmetric C-N stretching vibrations within the pyrrolidine ring also produce characteristic Raman signals.
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| Terminal Alkyne (C≡C-H) | C-H Stretch | ~3300 | IR (Strong, Sharp) |
| Alkyne (C≡C) | C≡C Stretch | 2100 - 2140 | IR (Weak, Sharp), Raman (Strong, Sharp) |
| Secondary Ammonium (-NH₂⁺-) | N-H Stretch | 2400 - 3200 | IR (Broad, Complex) |
| Alkane (CH₂) | C-H Stretch | 2850 - 2960 | IR (Medium to Strong) |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, this is particularly useful for enhancing its detectability in chromatography and improving its ionization in mass spectrometry.
This compound lacks a strong chromophore, which makes its detection by standard High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging and often insensitive. Pre-column derivatization addresses this by attaching a UV-absorbing or fluorescent tag to the molecule's secondary amine group.
A common strategy involves reacting the amine with a derivatizing agent to form a stable, detectable product. For instance, a method developed for the related compound 3-aminopyrrolidine (B1265635) hydrochloride utilizes di-tert-butyl dicarbonate (B1257347) (Boc anhydride) as a derivatizing agent. google.com The reaction of the secondary amine of 3-Ethynylpyrrolidine with Boc anhydride (B1165640) would yield a Boc-protected derivative that possesses sufficient UV absorption for detection, typically around 210 nm. google.com This approach not only enhances sensitivity but also improves the chromatographic behavior of the analyte on reversed-phase columns. google.com
Other reagents are also widely used for derivatizing amines for HPLC analysis. Phenyl isothiocyanate (PITC), for example, reacts with amines to form phenylthiocarbamoyl (PTC) derivatives, which can be detected at approximately 254 nm. researchgate.net
The table below lists common derivatizing agents for amines in HPLC.
| Derivatizing Agent | Abbreviation | Target Analyte Group | Detection Method |
| Di-tert-butyl dicarbonate | Boc₂O / Boc anhydride | Primary/Secondary Amine | HPLC-UV google.com |
| Phenyl isothiocyanate | PITC | Primary/Secondary Amine | HPLC-UV researchgate.net |
| 2,4-Dinitrofluorobenzene | DNFB | Primary/Secondary Amine | HPLC-UV researchgate.net |
| 9-Fluorenylmethyloxycarbonyl chloride | FMOC-Cl | Primary/Secondary Amine | HPLC-Fluorescence researchgate.net |
While the secondary amine in 3-Ethynylpyrrolidine can be protonated for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS), derivatization can significantly enhance sensitivity and the specificity of detection. The goal is to introduce a functional group that is more easily ionized or that carries a permanent charge.
This is particularly valuable when analyzing samples with low concentrations or complex matrices. nih.gov For secondary amines, derivatization can be employed to introduce a moiety that is readily protonated or to form a quaternary ammonium salt, which carries a permanent positive charge. This leads to a dramatic increase in the ESI-MS signal intensity. For instance, reaction with a reagent containing a pyridine (B92270) group or another basic nitrogen site can create a more readily ionizable derivative.
Furthermore, derivatization can facilitate structural elucidation by producing predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which aids in the confirmation of the analyte's identity. nih.gov A strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH), for example, has been shown to improve detection sensitivity and chromatographic separation for a wide range of metabolites. nih.gov While typically used for carbonyl and carboxyl groups, analogous reagents designed for amines can provide similar benefits. Another approach involves using reagents like hydroxylamine (B1172632) hydrochloride, which has been used to derivatize carbonyl groups, indicating the potential for targeted derivatization to enhance MS signals. researchgate.net
Chiral Analysis Methods
As 3-Ethynylpyrrolidine is a chiral compound, existing as a pair of enantiomers, methods for their separation and quantification are critical, particularly in pharmaceutical contexts where enantiomers can have different biological activities.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating enantiomers. Two main strategies are employed: direct and indirect separation.
Direct separation involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers and thus enabling their separation. researchgate.net For a compound like 3-Ethynylpyrrolidine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are often effective. nih.govmdpi.com The separation is typically performed in normal-phase, polar organic, or reversed-phase modes, and the choice of mobile phase is critical for achieving optimal resolution. nih.gov
Indirect separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. sigmaaldrich.com These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. For the secondary amine in 3-Ethynylpyrrolidine, a common CDA is trifluoroacetyl-L-prolyl chloride (L-TPC). researchgate.net The resulting diastereomeric amides can then be resolved using conventional GC-MS or HPLC. sigmaaldrich.comresearchgate.net This approach is particularly useful in GC, where the derivatization also improves the volatility and thermal stability of the analyte. sigmaaldrich.com
The table below outlines potential strategies for the chiral separation of 3-Ethynylpyrrolidine.
| Method | Approach | Key Component | Example |
| Chiral HPLC | Direct | Chiral Stationary Phase (e.g., cellulose-based) | Separation of enantiomers on a Chiralcel OD-H column. researchgate.net |
| Chiral GC | Indirect | Chiral Derivatizing Agent (e.g., L-TPC) | Formation of diastereomers for separation on an achiral column. researchgate.net |
| Chiral GC | Direct | Chiral Stationary Phase (e.g., cyclodextrin-based) | Enantiomeric separation on a CHIRALDEX G-TA column after achiral derivatization. sigmaaldrich.com |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra.
This technique is exceptionally useful for distinguishing between the enantiomers of this compound and for determining the absolute configuration of a separated enantiomer, often by comparison to the spectrum of a known standard or through theoretical calculations. nih.gov The CD spectrum provides a unique fingerprint for each enantiomer, and the magnitude of the CD signal is proportional to the concentration and enantiomeric excess (ee) of the sample. This allows for the quantitative analysis of the enantiomeric purity of a sample. While the pyrrolidine ring itself does not have strong electronic transitions in the accessible UV range, the ethynyl group and the amine function, once derivatized with a chromophoric group, can provide the necessary signals for CD analysis.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as a definitive and powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules like this compound. researchgate.net This method relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern provides detailed information about the atomic arrangement, bond lengths, and bond angles, ultimately revealing the precise stereochemistry of the molecule.
The determination of absolute configuration is made possible by the phenomenon of anomalous scattering (or anomalous dispersion). thieme-connect.de When the frequency of the incident X-rays is near the absorption edge of an atom in the crystal, a phase shift occurs during scattering. thieme-connect.de This effect is particularly pronounced for heavier atoms. The consequence of anomalous scattering is that Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) are equal, breaks down. The differences in intensity between these Bijvoet pairs can be measured and used to establish the absolute structure of the molecule. researchgate.net
For organic molecules composed primarily of light atoms (carbon, nitrogen, oxygen, hydrogen), the anomalous scattering effect is weak. In such cases, the presence of a heavier atom, either within the molecule itself or in a co-crystallized species (e.g., as a hydrochloride salt where the chloride ion can be utilized), significantly enhances the anomalous scattering signal, facilitating a more reliable determination of the absolute configuration. researchgate.net The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms the assignment, while a value near one suggests that the inverted structure is the correct one. nih.gov
While specific published X-ray crystallographic data for this compound is not widely available in the reviewed literature, the general methodology would involve the following steps:
Single Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of this compound that is suitable for X-ray diffraction.
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data, consisting of the intensities and positions of thousands of reflections, are collected.
Structure Solution and Refinement: The collected data are used to solve the crystal structure, initially providing a model of the electron density. This model is then refined to determine the precise atomic positions.
Absolute Configuration Determination: By analyzing the Bijvoet pairs and calculating the Flack parameter, the absolute stereochemistry of the chiral center in the pyrrolidine ring can be definitively assigned as either (R) or (S).
The crystallographic data obtained would be presented in a standardized format, as illustrated in the hypothetical table below, which is based on typical data for similar small organic molecules.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C6H10ClN |
| Formula Weight | 131.60 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.543 |
| b (Å) | 8.912 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 719.8 |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.215 |
| Absorption Coefficient (mm-1) | 0.45 |
| Flack Parameter | 0.02(3) |
This powerful analytical technique provides irrefutable proof of the absolute stereochemistry, which is crucial for understanding its biological activity and for use in stereospecific synthesis.
Vii. Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The synthesis of 3-ethynylpyrrolidine (B1473503) and its derivatives is an active area of research, with a focus on developing more efficient, stereoselective, and scalable methods. Traditional synthetic approaches often involve multi-step sequences with limitations in yield and stereocontrol. Emerging research is geared towards overcoming these challenges through the exploration of novel catalytic systems and reaction cascades.
One promising direction is the development of diastereoselective and enantioselective synthetic routes to afford optically pure 3-ethynylpyrrolidine derivatives. A notable advancement is the copper(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide. This method proceeds through a cascade of [3 + 2]-cycloaddition/ketenimine formation and a subsequent rearrangement/Alder-ene cyclization to yield highly functionalized 3-ethynyl proline derivatives with high diastereoselectivity nih.govresearchgate.net. The ethynyl (B1212043) group in these structures makes them valuable synthons for further chemical transformations nih.gov.
Catalytic three-component assembly reactions are also being explored for the synthesis of substituted pyrrolidines. Copper(I) salts have been shown to catalyze the reaction between α-diazo esters, imines, and various alkenes and alkynes to produce substituted pyrrolidines with excellent to good diastereoselectivities in high yields nih.gov. The adaptation of such methods for the direct incorporation of an ethynyl group at the 3-position of the pyrrolidine (B122466) ring is a key area of future research. Furthermore, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, utilizing novel phosphoramidite (B1245037) ligands, presents another avenue for the enantioselective construction of the pyrrolidine core, which could be adapted for the synthesis of 3-ethynylpyrrolidine nih.gov.
Table 1: Comparison of Synthetic Strategies for 3-Ethynylpyrrolidine Derivatives
| Synthetic Method | Key Features | Advantages | Challenges |
| Cu(I)-Catalyzed Allenyne-Tosylazide Reaction | Cascade reaction, high diastereoselectivity. | Access to highly functionalized proline derivatives. | Substrate scope, potential for optimization of yields. |
| Catalytic Three-Component Assembly | High atom economy, good diastereoselectivity. | Convergent synthesis from simple precursors. | Control of regioselectivity with unsymmetrical alkynes. |
| Pd-Catalyzed Asymmetric [3+2] Cycloaddition | High enantioselectivity for the pyrrolidine core. | Access to chiral pyrrolidine scaffolds. | Adaptation for the direct introduction of the ethynyl group. |
Exploration of New Chemical Transformations
The presence of a terminal alkyne (ethynyl group) in 3-ethynylpyrrolidine hydrochloride makes it a versatile building block for a wide range of chemical transformations. The exploration of its reactivity is a key area of future research, with the potential to generate a diverse library of novel pyrrolidine-based compounds.
A primary area of interest is the utilization of this compound in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) organic-chemistry.orgbroadpharm.combroadpharm.comwikipedia.org. This reaction is known for its high efficiency, selectivity, and biocompatibility, making it an ideal method for conjugating the pyrrolidine scaffold to other molecules, including biomolecules, polymers, and fluorescent dyes organic-chemistry.orgbroadpharm.com. The resulting 1,2,3-triazole ring is stable and can act as a linker or a pharmacologically active moiety itself.
Another significant transformation is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the direct attachment of various aromatic and unsaturated systems to the 3-position of the pyrrolidine ring, providing access to a wide array of novel derivatives with potential applications in medicinal chemistry and materials science.
Furthermore, the ethynyl group can participate in various cycloaddition reactions beyond the CuAAC. For instance, [3+2] cycloaddition reactions with nitrones or azomethine ylides can lead to the formation of more complex heterocyclic systems containing the pyrrolidine core uchicago.edunih.govnih.govnih.govmdpi.comresearchgate.net. The investigation of these transformations could yield novel scaffolds with unique three-dimensional structures and biological activities.
The derivatization of the secondary amine of the pyrrolidine ring, in conjunction with transformations of the ethynyl group, offers a combinatorial approach to generating diverse molecular architectures. Future research will likely focus on exploring the full synthetic potential of this compound in these and other chemical transformations to create novel and functionalized molecules.
Integration into Advanced Materials Science Research
The unique structural features of this compound, particularly the reactive ethynyl group, position it as a valuable monomer and functionalizing agent in advanced materials science research. Its integration into polymers and other materials can impart specific properties and functionalities.
One promising avenue is the use of this compound in the synthesis of functional polymers . The ethynyl group can be polymerized through various mechanisms, or it can be used as a reactive site for post-polymerization modification via click chemistry wikipedia.org. This would allow for the creation of polymers with pendant pyrrolidine moieties, which could influence properties such as solubility, thermal stability, and biocompatibility. For instance, polymers containing pyrrolidone units have been explored for various applications, and the incorporation of the 3-ethynylpyrrolidine structure could lead to materials with novel characteristics mdpi.comnih.govmdpi.comgoogle.com.
The ability of the ethynyl group to undergo cross-linking reactions is another key feature. This can be exploited to create cross-linked polymer networks and hydrogels . The degree of cross-linking can be controlled to tune the mechanical properties, swelling behavior, and degradation kinetics of the resulting materials, making them suitable for applications in drug delivery, tissue engineering, and as stimuli-responsive materials.
Furthermore, this compound can be utilized for the surface modification of materials nih.govresearchgate.net. By covalently attaching the molecule to a surface via its ethynyl group, the properties of that surface can be altered. For example, the introduction of the pyrrolidine ring could enhance the biocompatibility of a material or provide sites for further functionalization. This is particularly relevant for the development of biomedical implants, sensors, and chromatography supports.
While direct research integrating this compound into materials science is still emerging, the known reactivity of the ethynyl group and the properties of the pyrrolidine ring suggest significant potential for its use in creating advanced materials with tailored functionalities.
Interdisciplinary Research with Biological Systems (excluding clinical trials)
The structural characteristics of this compound make it a highly attractive scaffold for interdisciplinary research at the interface of chemistry and biology. Its potential applications in chemical biology and as a research tool are vast, primarily stemming from the versatility of the ethynyl group for bioconjugation.
A significant area of exploration is the use of this compound as a building block for the synthesis of molecular probes . Through click chemistry, fluorescent dyes, biotin (B1667282) tags, or other reporter molecules can be readily attached to the pyrrolidine scaffold organic-chemistry.orgbroadpharm.com. These probes can then be used to study biological processes, such as tracking the localization of a target protein within a cell or monitoring enzyme activity.
The pyrrolidine ring is a common motif in many biologically active compounds and pharmaceuticals nih.gov. The introduction of an ethynyl group provides a handle for bioconjugation , allowing for the attachment of the pyrrolidine-containing molecule to larger biomolecules like proteins or antibodies nih.govmdpi.comnih.gov. This strategy is central to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems. While excluding clinical trials, preclinical research in this area could involve synthesizing and evaluating the in vitro efficacy and selectivity of such conjugates.
Furthermore, this compound can be incorporated into peptide and peptidomimetic structures. The rigid nature of the alkyne can be used to introduce conformational constraints, which can be beneficial for mimicking or disrupting protein-protein interactions. The synthesis of libraries of such compounds for screening against various biological targets is a promising research avenue.
The development of novel bioorthogonal reactions involving the ethynyl group of this compound is another exciting prospect. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Expanding the repertoire of such reactions would further enhance the utility of this compound as a tool for chemical biology.
Table 2: Potential Interdisciplinary Research Applications of this compound
| Research Area | Application | Key Enabling Chemistry |
| Chemical Biology | Development of molecular probes for cellular imaging and assays. | Click Chemistry (CuAAC) for fluorophore/tag attachment. |
| Medicinal Chemistry | Synthesis of targeted drug delivery systems and bioconjugates. | Bioconjugation via the ethynyl group to antibodies or other targeting moieties. |
| Peptidomimetic Design | Creation of conformationally constrained peptides. | Incorporation of the rigid ethynyl-pyrrolidine scaffold into peptide sequences. |
| Bioorthogonal Chemistry | In vivo labeling and tracking of biomolecules. | Development of novel bioorthogonal reactions involving the terminal alkyne. |
Q & A
Q. What are the optimal synthetic routes for 3-Ethynylpyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves functionalization of the pyrrolidine ring. For analogous pyrrolidine derivatives (e.g., 3-chloromethyl-pyrrolidine hydrochloride), substitution reactions with nucleophiles (e.g., amines, azides) under reflux in polar solvents like DMF or acetonitrile are common . For ethynyl group introduction, Sonogashira coupling or alkyne addition to a pre-functionalized pyrrolidine intermediate may be employed. Hydrochloride salt formation is achieved via treatment with HCl in anhydrous ethanol, followed by recrystallization .
- Key Considerations :
- Temperature control (<150°C) to avoid decomposition/racemization .
- Use of inert atmospheres (N₂/Ar) to prevent oxidation of the ethynyl group.
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability profiles of pyrrolidine derivatives are pH- and temperature-dependent. For example:
| Condition | Stability Profile | Notes |
|---|---|---|
| pH 2–6 (aqueous) | Stable | Hydrolysis accelerates at pH >6 |
| pH >8 | Unstable (alkyne degradation) | Ethynyl group susceptible to base-induced reactions |
| >150°C | Decomposition/Racemization | Requires low-temperature storage |
- Experimental Validation :
Use HPLC or NMR to monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
- Methodological Answer : Racemization is prevalent in pyrrolidine derivatives under high temperatures or acidic/basic conditions. Strategies include:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives as starting materials to retain stereochemistry .
- Low-Temperature Reactions : Conduct substitutions at 0–25°C to minimize thermal energy-driven racemization .
- Enzymatic Resolution : Employ lipases or esterases to separate enantiomers post-synthesis .
Q. How can reaction mechanisms involving the ethynyl group be analyzed to optimize regioselectivity in cross-coupling reactions?
- Methodological Answer : Mechanistic studies for ethynyl-containing compounds involve:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- DFT Calculations : Model transition states to predict regioselectivity in Sonogashira or Huisgen cycloaddition reactions.
- In Situ Spectroscopy : Use IR or Raman to track alkyne vibrational modes during reactions .
Q. How can contradictions in reported biological activities of 3-Ethynylpyrrolidine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Resolve via:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Impurity Profiling : Use LC-MS to quantify byproducts (e.g., hydrolyzed or oxidized derivatives) that may confound bioactivity results .
- Target Validation : Perform CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., neurotransmitter transporters) .
Data Contradiction Analysis
Q. Why do different studies report conflicting reaction yields for pyrrolidine hydrochloride derivatives?
- Methodological Answer : Yield discrepancies stem from:
- Solvent Polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms, while non-polar solvents may promote side reactions .
- Catalyst Purity : Trace metals in catalysts (e.g., Pd in Sonogashira) can alter reaction efficiency. Pre-purify catalysts via column chromatography.
- Workup Procedures : Incomplete salt precipitation or residual HCl can reduce isolated yields. Use lyophilization for consistent hydrochloride salt recovery .
Analytical Methodologies
Q. What advanced techniques characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .
- NMR Spectroscopy : ¹H/¹³C NMR to identify ethynyl protons (δ ~2.5–3.5 ppm) and assess purity .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Biological Interaction Studies
Q. How can the interaction of this compound with neuronal receptors be systematically evaluated?
- Methodological Answer :
- Radioligand Binding Assays : Compete with ³H-labeled ligands (e.g., dopamine reuptake inhibitors) in rat brain synaptosomes .
- Electrophysiology : Patch-clamp recordings to measure ion channel modulation (e.g., NMDA receptors) .
- Molecular Docking : Simulate binding poses in silico using receptor crystal structures (e.g., PDB ID 4XP1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
